molecular formula C13H8IN3O4S B571878 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-92-9

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B571878
CAS RN: 1227268-92-9
M. Wt: 429.188
InChI Key: UOXXXCNGJVEJHK-UHFFFAOYSA-N
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Description

“2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains an indole ring, which is a π-excessive heterocyclic ring system and tends to act as a nucleophile . The compound is made more susceptible to participation in nucleophilic substitution or addition reactions by the placement of electron-withdrawing groups (often nitro) at various locations on the ring .


Synthesis Analysis

The synthesis of such compounds often involves the addition of Grignard reagents to indoles . For example, phenylmagnesium bromide adds to 1-methyl-3-benzoylindole forming the Michael adduct . The indoline was treated with palladium on carbon at reflux to produce the indole .


Molecular Structure Analysis

The molecular structure of “2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is complex due to the presence of multiple functional groups and a heterocyclic ring. The compound contains an indole ring, which is a π-excessive heterocyclic ring system .


Chemical Reactions Analysis

The compound is susceptible to nucleophilic substitutions and additions . For example, the enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .

Mechanism of Action

The mechanism of action of “2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” in chemical reactions often involves the indole ring acting as a nucleophile . The placement of electron-withdrawing groups (often nitro) at various locations on the ring makes indole more susceptible to participation in nucleophilic substitution or addition reactions .

Future Directions

The future directions for the study of “2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” could involve further exploration of its reactivity, synthesis, and potential applications in various fields. This could include the development of novel methods of synthesis, investigation of its biological activity, and its potential use in the treatment of various disorders .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O4S/c14-12-8-10-11(17(18)19)6-7-15-13(10)16(12)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXXXCNGJVEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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